(3-Iodo-4-nitrophenyl)(methyl)sulfane
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Overview
Description
3-Iodo-4-nitrothioanisole is an organic compound with the molecular formula C7H6INO2S. It is characterized by the presence of iodine, nitro, and thioether functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-nitrothioanisole typically involves the iodination of 4-nitrothioanisole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring of 4-nitrothioanisole using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide .
Industrial Production Methods
While specific industrial production methods for 3-Iodo-4-nitrothioanisole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-nitrothioanisole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like
Properties
Molecular Formula |
C7H6INO2S |
---|---|
Molecular Weight |
295.10 g/mol |
IUPAC Name |
2-iodo-4-methylsulfanyl-1-nitrobenzene |
InChI |
InChI=1S/C7H6INO2S/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 |
InChI Key |
FSXGBLPIBSSZEL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)[N+](=O)[O-])I |
Origin of Product |
United States |
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